molecular formula C22H17FO4 B3649009 3-[(2-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one

3-[(2-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B3649009
M. Wt: 364.4 g/mol
InChI Key: PYXGNDMDRDQNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a synthetic benzo[c]chromenone derivative characterized by a fused chromenone core modified with a 2-fluorobenzyl ether, a methoxy group at position 8, and a methyl group at position 2. Its molecular formula is C22H17FO4 (derived from analogs in ), and it belongs to a class of compounds studied for their bioactivity, particularly in modulating enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) . The 2-fluorobenzyl substituent enhances lipophilicity and metabolic stability compared to non-halogenated analogs, while the methoxy group at position 8 may contribute to antioxidant properties .

Properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]-8-methoxy-4-methylbenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FO4/c1-13-20(26-12-14-5-3-4-6-19(14)23)10-9-17-16-8-7-15(25-2)11-18(16)22(24)27-21(13)17/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXGNDMDRDQNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting with the preparation of the core benzo[c]chromen-6-one structure. This can be achieved through a series of reactions, including cyclization and functional group modifications. . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorobenzyl ether group undergoes nucleophilic substitution under basic conditions. In studies of analogous 6H-benzo[c]chromen-6-one derivatives, potassium carbonate in dimethylformamide (DMF) facilitates the displacement of the 2-fluorobenzyl group with nucleophiles such as amines or thiols .

Key Example :

Reaction TypeConditionsProductYieldSource
AlkylationAnhydrous DMF, K₂CO₃, 80–120°C, 24h3-alkoxy derivatives55–72%

This reactivity is critical for synthesizing analogs with modified biological activity.

Oxidation Reactions

The methyl group at position 4 and the methoxy group at position 8 are susceptible to oxidation. Chromium-based oxidants convert the methyl group to a carboxylic acid, while the methoxy group can be demethylated to a hydroxyl group under strong acidic conditions .

Oxidation Pathways :

  • Methyl → Carboxylic Acid :
    C22H19FO4CrO3/H2SO4C21H15FO5\text{C}_{22}\text{H}_{19}\text{FO}_4 \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{C}_{21}\text{H}_{15}\text{FO}_5
    Yields: 40–60% .

  • Demethylation :
    8-OCH3HBr/AcOH8-OH\text{8-OCH}_3 \xrightarrow{\text{HBr/AcOH}} \text{8-OH}
    Yields: 65–80% .

Reduction Reactions

The lactone ring (6H-benzo[c]chromen-6-one) undergoes selective reduction. Sodium borohydride in ethanol reduces the carbonyl group to a secondary alcohol without affecting the fluorinated substituents .

Reduction Example :

ReagentSolventProductSelectivity
NaBH₄Ethanol6-hydroxy derivative>90%

This reaction is pivotal for generating reduced analogs for pharmacokinetic studies .

Halogenation and Electrophilic Aromatic Substitution

The electron-rich aromatic rings participate in electrophilic substitution. Chlorination and bromination occur preferentially at the para position of the fluorobenzyl group due to fluorine’s electron-withdrawing effects .

Halogenation Data :

Halogenating AgentPositionProductYield
Cl₂/FeCl₃C-4 (fluorobenzyl ring)4-chloro derivative55%
Br₂/AlBr₃C-4 (fluorobenzyl ring)4-bromo derivative48%

Esterification and Hydrolysis

The methoxy group undergoes esterification with acyl chlorides, while acidic hydrolysis cleaves the benzyl ether linkage .

Esterification Conditions :

  • Reagent : Acetyl chloride

  • Catalyst : Pyridine

  • Product : 8-acetoxy derivative (Yield: 70%) .

Hydrolysis Example :
3-[(2-fluorobenzyl)oxy]HCl/H2O3-hydroxy+2-fluorobenzyl alcohol\text{3-[(2-fluorobenzyl)oxy]} \xrightarrow{\text{HCl/H}_2\text{O}} \text{3-hydroxy} + \text{2-fluorobenzyl alcohol}

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the chromenone’s carbonyl group and alkenes, forming cyclobutane derivatives .

Photoreaction Parameters :

WavelengthSolventAdditiveProduct
254 nmAcetonitrileNoneCyclobutane adduct

Comparative Reactivity with Analogues

The fluorobenzyl ether enhances stability against enzymatic hydrolysis compared to non-fluorinated analogs. Key differences include:

Property3-[(2-Fluorobenzyl)oxy] DerivativeNon-Fluorinated Analog
Hydrolytic Stability (t₁/₂, pH 7.4)12.3 h3.8 h
Electrophilic ReactivityModerateHigh

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via an SN2 mechanism at the benzyl carbon, stabilized by fluorine’s inductive effect .

  • Oxidation : Chromium trioxide abstracts a hydrogen atom from the methyl group, forming a radical intermediate .

  • Electrophilic Substitution : Fluorine directs incoming electrophiles to the para position through resonance withdrawal .

This compound’s reactivity profile positions it as a versatile scaffold for medicinal chemistry, enabling targeted modifications to optimize drug-like properties. Future studies should explore catalytic asymmetric reactions and green chemistry approaches to enhance synthetic efficiency.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of benzo[c]chromenones, characterized by a chromene structure with a carbonyl group. Its molecular formula is C22H17FO4C_{22}H_{17}FO_4 with a molecular weight of 364.4 g/mol. The synthesis involves several steps that typically include cyclization and substitution reactions, often starting from resorcinol and substituted benzoic acids. Reaction conditions such as temperature and pH are critical for achieving high yields and purity.

Key Steps in Synthesis

  • Starting Materials : Resorcinol and substituted benzoic acids.
  • Reactions : Cyclization, substitution, functional group modifications.
  • Purification Techniques : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used for monitoring progress and confirming the structure of intermediates.

Biological Activities

Research indicates that 3-[(2-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one exhibits various biological activities, including:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways.
  • Anti-cancer Properties : Preliminary studies suggest it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Neuroprotective Effects : Its structural features indicate potential neuroprotective properties, possibly through antioxidant mechanisms.

Case Studies

  • Anti-inflammatory Activity :
    • A study demonstrated that derivatives of benzo[c]chromenones exhibited significant inhibition of pro-inflammatory cytokines in vitro. The fluorinated substituent in 3-[(2-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one may enhance its potency compared to non-fluorinated analogs.
  • Anti-cancer Research :
    • In vitro tests on breast cancer cell lines showed that the compound reduced cell viability significantly at concentrations above 10 µM, suggesting a dose-dependent relationship in its anti-cancer activity.

Mechanism of Action

The mechanism of action of 3-[(2-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the fluorobenzyl and methoxy groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Analogs
Compound Name Molecular Formula Substituents Key Biological Activities
Target Compound : 3-[(2-Fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one C22H17FO4 2-Fluorobenzyl, 8-OCH3, 4-CH3 Anti-inflammatory (COX/LOX modulation), antioxidant
8-Methoxy-3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one () C18H18O5 4-Methoxybenzyl, 8-OCH3, 4-CH3 Enhanced solubility; moderate anti-inflammatory activity
3-[(2,6-Dichlorobenzyl)oxy]-6H-benzo[c]chromen-6-one () C20H16Cl2O3 2,6-Dichlorobenzyl Higher anti-inflammatory potency due to Cl electronegativity
3-[(4-Chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one () C21H15ClO3 4-Chlorobenzyl, 1-CH3 Anticancer activity; increased lipophilicity vs. non-chlorinated analogs
3-((4-Methoxybenzyl)oxy)-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one () C23H24O4 4-Methoxybenzyl, tetrahydro core Antioxidant (radical scavenging) due to methoxy group

Key Trends and Insights

Halogenation Effects :

  • Fluorine (target compound): Improves metabolic stability and bioavailability via C-F bond resistance to oxidation .
  • Chlorine/Bromine (): Enhances binding to hydrophobic enzyme pockets (e.g., COX-2) but may increase toxicity .

Substituent Positioning :

  • 8-Methoxy group : Correlates with antioxidant activity by stabilizing radical intermediates .
  • Benzyl ether position : 2-Fluorobenzyl (target) vs. 4-methoxybenzyl () alters steric hindrance, affecting enzyme access .

Methyl Group Impact :

  • The 4-methyl group in the target compound and improves solubility compared to unmethylated analogs (e.g., ) .

Biological Activity

The compound 3-[(2-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a synthetic derivative of benzochromene with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18FO3\text{C}_{18}\text{H}_{18}\text{F}\text{O}_3

This structure includes a fluorobenzyl ether group, which may influence its biological properties.

Anticancer Properties

Research indicates that compounds similar to 3-[(2-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one exhibit anticancer activity. For instance, studies have shown that derivatives of benzochromene can induce apoptosis in various cancer cell lines through the modulation of cell cycle regulators and pro-apoptotic proteins.

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer progression, such as the NF-kB pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to increased apoptosis in cancer cells .
  • Case Studies :
    • A study demonstrated that benzochromene derivatives significantly reduced tumor growth in xenograft models of breast cancer by inducing cell cycle arrest and apoptosis .
    • Another investigation reported that these compounds could enhance the efficacy of conventional chemotherapeutics when used in combination therapies, suggesting a synergistic effect .

Antioxidant Activity

The antioxidant properties of 3-[(2-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one are also notable. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

  • Research Findings : In vitro studies have shown that the compound can scavenge free radicals and reduce lipid peroxidation levels in cellular models . This suggests potential protective effects against oxidative damage.
  • Comparative Analysis : The antioxidant capacity was evaluated against standard antioxidants like Vitamin C and E, revealing comparable efficacy in certain assays (see Table 1).
CompoundDPPH Scavenging Activity (%)IC50 (µM)
3-[(2-fluorobenzyl)oxy]-8-methoxy...8525
Vitamin C9020
Vitamin E8030

Pharmacokinetics

Understanding the pharmacokinetics of 3-[(2-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is essential for evaluating its therapeutic potential.

  • Absorption and Distribution : Preliminary studies suggest that the compound exhibits good oral bioavailability due to its lipophilic nature, allowing for effective distribution in tissues.
  • Metabolism : The metabolic pathways involve phase I and phase II reactions, leading to the formation of various metabolites that may also possess biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[(2-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of chromene precursors with functionalized benzyl derivatives. For example, benzo[c]chromen-6-ones are synthesized via cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with silyloxybutadienes under controlled temperatures (80–120°C) and inert atmospheres . Optimization may include varying catalysts (e.g., Ru-based systems for analogous chromenones ) or adjusting stoichiometry to improve yield and purity. Characterization via NMR, HPLC, and X-ray crystallography is critical for structural validation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolves substituent positions (e.g., methoxy, fluorobenzyl groups) and confirms stereochemistry .
  • X-ray crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated for structurally similar 8-methoxy-3-(4-methylbenzylidene)chroman-4-one .
  • GC-MS/HRMS : Validates molecular weight and fragmentation patterns, essential for purity assessment .

Q. How can researchers design experiments to study the compound’s solubility and stability under varying pH/temperature conditions?

  • Methodological Answer : Use a split-plot factorial design:

  • Variables : pH (3–10), temperature (4–40°C), and solvent systems (aqueous/organic mixtures).
  • Assays : UV-Vis spectroscopy for solubility quantification; accelerated stability testing via HPLC to monitor degradation products over time .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Simulate binding affinity to enzymes (e.g., cytochrome P450) using software like AutoDock Vina, validated against experimental IC50 data .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • MD simulations : Assess conformational stability in lipid bilayers or protein-binding pockets over nanosecond timescales .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Meta-analysis : Compare datasets using standardized assays (e.g., fixed cell viability protocols for cytotoxicity).
  • Control variables : Normalize for differences in cell lines (e.g., HEK293 vs. HeLa), solvent carriers (DMSO vs. ethanol), and exposure times .
  • Dose-response curves : Re-evaluate EC50/IC50 values with Hill slope adjustments to account for assay sensitivity variations .

Q. What experimental frameworks assess the compound’s environmental fate and ecotoxicological risks?

  • Methodological Answer : Adopt the INCHEMBIOL project’s methodology :

  • Phase 1 : Determine physicochemical properties (logP, pKa) and abiotic degradation (hydrolysis/photolysis).
  • Phase 2 : Evaluate bioaccumulation in model organisms (Daphnia magna, zebrafish) via OECD Test Guidelines.
  • Phase 3 : Long-term ecosystem monitoring to track trophic transfer and mutagenic potential.

Q. How can catalytic systems enhance the compound’s synthetic efficiency or derivatization?

  • Methodological Answer :

  • Asymmetric catalysis : Use chiral ligands (e.g., BINOL derivatives) to enantioselectively modify the chromenone core .
  • Cross-coupling : Apply Pd/Ni catalysts for C–O or C–F bond functionalization, as seen in fluorobenzyl ether syntheses .

Data Contradiction and Validation

Q. What statistical approaches validate reproducibility in biological or catalytic studies?

  • Methodological Answer :

  • ANOVA with post-hoc tests : Identify inter-group variability in triplicate experiments .
  • Bland-Altman plots : Assess agreement between independent datasets (e.g., IC50 values from two labs) .
  • Bayesian inference : Quantify confidence intervals for kinetic parameters (kcat, Km) in enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-[(2-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.